2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one
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Overview
Description
2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is a complex organic compound that features an indole moiety, a triazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one typically involves multicomponent reactions. One common approach is the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . This method is advantageous due to its simplicity, atom economy, and the easy isolation of the target product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as the use of high-throughput reactors and continuous flow chemistry, can be applied to scale up the production. These methods ensure efficient and cost-effective synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, resulting in different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-diones, while reduction can produce various triazole derivatives.
Scientific Research Applications
2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The triazole ring can enhance the compound’s binding affinity and specificity, while the sulfanyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Triazole Derivatives: Compounds such as fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties.
Sulfanyl Compounds: Thiol-containing compounds like cysteine and glutathione are biologically active and play crucial roles in cellular processes.
Uniqueness
What sets 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one apart is the combination of these three functional groups in a single molecule, providing a unique set of chemical and biological properties that can be harnessed for various applications.
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S/c1-31-19-11-7-10-18(14-19)29-24(21-15-26-22-13-6-5-12-20(21)22)27-28-25(29)32-16-23(30)17-8-3-2-4-9-17/h2-15,26H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFZOFGAJILDQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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